Cas no 2138070-26-3 (2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid)

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid is a quinazoline derivative featuring a tert-butyl(methyl)amino substituent at the 2-position and a carboxylic acid group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid quinazoline core and functional groups enable precise modifications for structure-activity relationship studies. The tert-butyl group enhances steric hindrance, potentially improving selectivity in binding interactions, while the carboxylic acid moiety allows for further derivatization or salt formation. This compound is of interest in medicinal chemistry for applications such as kinase inhibitor design or as a building block for heterocyclic scaffolds.
2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid structure
2138070-26-3 structure
Product name:2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
CAS No:2138070-26-3
MF:C14H17N3O2
Molecular Weight:259.303683042526
CID:6296035
PubChem ID:165836796

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2138070-26-3
    • 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
    • EN300-1162280
    • 2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
    • インチ: 1S/C14H17N3O2/c1-14(2,3)17(4)13-15-8-9-6-5-7-10(12(18)19)11(9)16-13/h5-8H,1-4H3,(H,18,19)
    • InChIKey: SUZRLXCISAOSPW-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2C=NC(=NC=21)N(C)C(C)(C)C)=O

計算された属性

  • 精确分子量: 259.132076794g/mol
  • 同位素质量: 259.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.3Ų
  • XLogP3: 2.5

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1162280-10.0g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
10g
$6266.0 2023-06-08
Enamine
EN300-1162280-1.0g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
1g
$1458.0 2023-06-08
Enamine
EN300-1162280-0.25g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
0.25g
$1341.0 2023-06-08
Enamine
EN300-1162280-0.05g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
0.05g
$1224.0 2023-06-08
Enamine
EN300-1162280-0.5g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
0.5g
$1399.0 2023-06-08
Enamine
EN300-1162280-0.1g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
0.1g
$1283.0 2023-06-08
Enamine
EN300-1162280-2.5g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
2.5g
$2856.0 2023-06-08
Enamine
EN300-1162280-5.0g
2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid
2138070-26-3
5g
$4226.0 2023-06-08

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid 関連文献

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acidに関する追加情報

2-[Tert-butyl(methyl)amino]quinazoline-8-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2138070-26-3, known as 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, which is a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery. The structure of this compound is characterized by a quinazoline ring system with a carboxylic acid group at the 8-position and a tert-butyl(methyl)amino substituent at the 2-position. These structural features contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the potential of 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid as a promising candidate for therapeutic interventions. Researchers have explored its role in various biological pathways, including its ability to modulate enzyme activity and interact with cellular signaling molecules. The quinazoline core of this compound is known for its versatility in binding to different protein targets, making it a valuable scaffold for drug design.

One of the most notable aspects of this compound is its potential anti-cancer activity. Preclinical studies have demonstrated that 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid exhibits selective cytotoxicity against cancer cells, suggesting its ability to inhibit tumor growth without significantly affecting normal cells. This selectivity is attributed to the compound's ability to target specific oncogenic pathways that are often dysregulated in cancer. Furthermore, the carboxylic acid group at the 8-position plays a crucial role in enhancing the compound's solubility and bioavailability, which are critical factors for its efficacy in vivo.

In addition to its anti-cancer properties, this compound has also shown promise in other therapeutic areas. For instance, studies have indicated that it may possess anti-inflammatory and anti-microbial activities, making it a versatile candidate for multi-target drug development. The tert-butyl(methyl)amino substituent at the 2-position contributes to the compound's stability and enhances its ability to penetrate cellular membranes, which is essential for delivering therapeutic effects at the molecular level.

The synthesis of 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid involves a series of intricate organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that utilize advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve the yield and purity of the compound but also minimize environmental impact, aligning with current trends toward sustainable chemistry practices.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, confirming the presence of the quinazoline ring system and the substituents at specific positions. Such rigorous characterization is essential for ensuring the quality and consistency of the compound during preclinical and clinical development.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of 2-[tert-butyl(methyl)amino]quinazoline-8-carboxylic acid and optimize its pharmacokinetic properties for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from bench to bedside. As our understanding of this compound deepens, it holds great potential for becoming a novel therapeutic agent in various disease areas.

In conclusion, CAS No. 2138070-26-3 represents a significant advancement in medicinal chemistry with its unique structural features and diverse biological activities. By leveraging cutting-edge research methodologies and adhering to rigorous quality standards, this compound continues to pave the way for innovative treatments that address unmet medical needs.

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